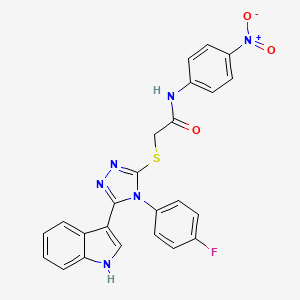
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H17FN6O3S and its molecular weight is 488.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a sulfanyl group, and various aromatic substituents, which may contribute to its pharmacological properties.
The molecular formula for this compound is C20H14FN5O4S with a molecular weight of approximately 439.4 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C20H14FN5O4S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | ABSVSWZCMAFGEH-UHFFFAOYSA-N |
The biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. The presence of functional groups such as the fluoro and nitro substituents enhances its binding affinity to molecular targets, potentially modulating their activity in therapeutic contexts. The compound's stability and reactivity are influenced by its molecular structure, particularly the arrangement of functional groups which can affect intermolecular interactions.
Biological Activities
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting various cancer cell lines through mechanisms that may include the inhibition of tyrosine kinases and induction of apoptosis .
- Antifungal and Antibacterial Properties : The triazole core is known for its antifungal and antibacterial activities, making it a significant pharmacophore in drug development .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting biochemical pathways related to cancer progression and microbial resistance .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar triazole compounds in various biological assays:
- In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines with GI50 values comparable to established chemotherapeutics like Doxorubicin . For instance, a study reported that triazole derivatives exhibited high antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Structure-Activity Relationship (SAR) : The position and type of substituents on the triazole ring significantly influence biological activity. For example, modifications at the N-3 position have been correlated with enhanced anticancer potency .
Summary of Biological Activity
The biological activity of This compound suggests it is a promising candidate for further pharmacological evaluation. Its multifaceted interactions with biological targets may lead to the development of novel therapeutic agents.
Propiedades
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O3S/c25-15-5-9-17(10-6-15)30-23(20-13-26-21-4-2-1-3-19(20)21)28-29-24(30)35-14-22(32)27-16-7-11-18(12-8-16)31(33)34/h1-13,26H,14H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXUGCZGKRMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














